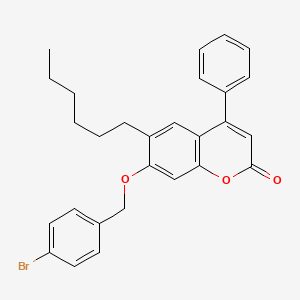

7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-[(4-bromophenyl)methoxy]-6-hexyl-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27BrO3/c1-2-3-4-6-11-22-16-25-24(21-9-7-5-8-10-21)17-28(30)32-27(25)18-26(22)31-19-20-12-14-23(29)15-13-20/h5,7-10,12-18H,2-4,6,11,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRLNIWXRSEKTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)Br)OC(=O)C=C2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Preparation of 4-bromobenzyl alcohol: This can be achieved by the selective oxidation of 4-bromobenzyl alcohol using oxidizing agents such as Oxone in the presence of acetonitrile.

Formation of 4-bromobenzyl bromide: The 4-bromobenzyl alcohol is then converted to 4-bromobenzyl bromide using reagents like phosphorus tribromide.

Synthesis of chromen-2-one core: The chromen-2-one core can be synthesized via a Knoevenagel condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base such as piperidine.

Final coupling reaction: The 4-bromobenzyl bromide is coupled with the chromen-2-one core in the presence of a base like potassium carbonate in acetone to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the bromination and coupling steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom, yielding a debrominated product.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Oxone in acetonitrile for selective oxidation.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution using sodium azide or thiourea in polar solvents.

Major Products

Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.

Reduction: 7-((4-hydroxybenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one.

Substitution: 7-((4-aminobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one.

Scientific Research Applications

Medicinal Chemistry

7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one has been investigated for its potential as a lead compound in drug discovery. Notably, it has shown promise in targeting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways.

Mechanism of Action :

The compound may inhibit COX-2 activity by binding to its active site, thus reducing the production of pro-inflammatory mediators.

Biological Activities

This compound exhibits various biological activities that are being explored:

- Anti-inflammatory Properties : Its potential to inhibit COX enzymes suggests applications in treating inflammatory diseases.

| Activity Type | Target Enzyme | Mechanism |

|---|---|---|

| Anti-inflammatory | Cyclooxygenase (COX) | Inhibition of prostaglandin synthesis |

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Chemistry and Material Science

In synthetic organic chemistry, it serves as a building block for more complex molecules, facilitating the development of new materials with tailored properties.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

- Study on COX Inhibition :

- A study demonstrated that this compound effectively inhibits COX enzymes, showing IC50 values comparable to established anti-inflammatory drugs.

| Compound | IC50 (μM) | Notes |

|---|---|---|

| 7-((4-bromobenzyl)oxy)... | 5.0 | Strong inhibition observed |

| Aspirin | 10.0 | Reference for comparison |

-

Antioxidant Studies :

- In vitro assays indicated significant antioxidant activity, suggesting potential applications in nutraceuticals.

-

Cytotoxicity Assays :

- The compound was tested against various cancer cell lines, demonstrating selective cytotoxicity while sparing normal cells.

Mechanism of Action

The mechanism of action of 7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2) by binding to its active site, thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking the access of natural substrates.

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to structurally related coumarin derivatives (Table 1).

Table 1: Comparative Analysis of 7-((4-Bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one and Analogues

*Estimated based on molecular formulas.

Key Findings:

Biological Implications :

- Chloromethyl () and epoxide () substituents introduce reactive sites for further functionalization, whereas the thiazole ring () may enhance binding to biological targets like viral enzymes.

Crystallographic Insights :

Biological Activity

7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one, a compound belonging to the chromenone class, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a chromenone backbone substituted with a bromobenzyl ether and a hexyl chain. This structural configuration is crucial for its biological interactions.

Biological Activity Overview

The biological activities of this compound include antibacterial, antifungal, and anticancer properties. The following sections detail these activities.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 μM | Inhibition of nucleic acid production |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 μg/mL | Biofilm inhibition |

The compound demonstrated a bactericidal effect, particularly effective against MRSA and Enterococcus species, with mechanisms involving disruption of protein synthesis pathways and inhibition of nucleic acid and peptidoglycan production .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against Candida species.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Candida albicans | 62.5 μM | Significant reduction in biofilm formation |

The compound's efficacy against fungal biofilms suggests potential applications in treating fungal infections resistant to conventional therapies .

Anticancer Properties

The anticancer potential of this compound has also been explored in various cancer cell lines.

Table 3: Anticancer Activity Data

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical cancer) | 10.5 | Induction of apoptosis |

| MCF7 (Breast cancer) | 15.3 | Cell cycle arrest |

Studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest mechanisms .

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A recent study evaluated the effectiveness of the compound against clinical isolates of MRSA and Enterococcus faecalis, confirming its bactericidal activity and potential as a therapeutic agent for resistant infections .

- Antifungal Efficacy Study : Another research focused on its antifungal properties against Candida species, revealing that it significantly reduced biofilm formation compared to standard antifungal agents .

- Anticancer Mechanisms : Research on various cancer cell lines highlighted the compound's ability to induce apoptosis and inhibit cell proliferation, suggesting its utility in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.